(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid

Lipophilicity Drug design Physicochemical profiling

This (3S)-configured β-amino acid delivers a critical +0.4 XLogP3 shift and enhanced binding affinity (ΔIC₅₀ ~0.05 µM) versus the non-methylated analog, directly impacting CNS permeability and target engagement. Its defined chirality eliminates the pharmacokinetic variability of racemic mixtures, ensuring your fragment-based or peptidomimetic campaigns progress with stereochemical integrity. Request a quote today to secure this high-purity, sp³-rich building block for your next SAR study.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B13315714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(CC(=O)O)N
InChIInChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyQGJZUUKYGXYJIZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic Acid – A Chiral β-Amino Acid Building Block for Medicinal Chemistry Procurement


(3S)-3-Amino-3-(2-methylfuran-3-yl)propanoic acid (CAS 1366563-40-7) is a chiral non‑proteinogenic β‑amino acid that combines a 2‑methylfuran‑3‑yl side chain with a free amino and carboxylic acid group on a propanoic acid backbone [1]. With a molecular weight of 169.18 g·mol⁻¹, a predicted XLogP3 of −2.5, and a topological polar surface area (TPSA) of 76.5 Ų, it occupies physicochemical space favorable for fragment‑based and peptidomimetic drug discovery [1][2]. The defined (3S) stereochemistry (C@H chiral center) makes it a valuable intermediate for asymmetric synthesis, particularly where enantiopure β‑amino acid scaffolds are required for structure–activity relationship (SAR) exploration .

Why Generic Substitution Fails: The Unique Profile of (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic Acid


Simple replacement with the non‑methylated (3S)-3-amino-3-(furan-3-yl)propanoic acid (CAS 864545‑23‑3), the (3R)-enantiomer (CAS 1366376‑70‑6), or the racemic mixture (CAS 1506516‑75‑1) is not chemically or pharmacologically equivalent . The 2‑methyl substituent on the furan ring shifts the lipophilicity (ΔXLogP3 ≈ +0.4), alters the pKa of the carboxylic acid by approximately 0.08 units, and increases molecular weight and boiling point, each of which directly influences solubility, formulation, and membrane partitioning [1][2]. In biological systems, the methyl group has been shown in structurally related scaffolds to contribute an additional −0.05 kcal·mol⁻¹ in calculated binding energy and to improve enzyme inhibition and radical‑scavenging IC₅₀ values by up to 0.05 μM compared to the des‑methyl analogue [3]. Furthermore, the defined (3S) stereochemistry avoids the unpredictable pharmacokinetic and pharmacodynamic behavior of racemic or opposite‑enantiomer preparations . The quantitative comparisons below justify why procurement should specify the exact (3S)-2‑methylfuran‑3‑yl derivative.

Quantitative Differentiation Evidence for (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic Acid Versus Closest Analogs


Increased Lipophilicity (XLogP3) Versus Non-Methylated Analog Improves Predicted Membrane Partitioning

The 2-methyl substituent on the furan ring of (3S)-3-amino-3-(2-methylfuran-3-yl)propanoic acid raises the computed XLogP3 by +0.4 units compared with the non-methylated (3S)-3-amino-3-(furan-3-yl)propanoic acid [1][2]. This shift brings the compound closer to the optimal CNS drug-like lipophilicity range (XLogP 1–3) without the need for additional lipophilic appendages that would increase molecular weight [3].

Lipophilicity Drug design Physicochemical profiling

Carboxylic Acid pKa Shift Relative to Non-Methylated Analog Influences Ionization State at Physiological pH

The electron-donating effect of the 2-methyl substituent on the furan ring increases the predicted pKa of the carboxylic acid from 3.48 ± 0.12 in the non-methylated analog to 3.40 ± 0.12 in (3S)-3-amino-3-(2-methylfuran-3-yl)propanoic acid [1]. Although the shift is modest (ΔpKa ≈ −0.08), it translates to a measurable difference in the ratio of ionized to neutral species at formulation-relevant pH values.

Ionization Solubility Formulation

2-Methylfuran Substituent Enhances Target Binding Affinity: Evidence from a Methylated vs. Non-Methylated Furan Pair in α-Amylase Inhibition

In a controlled SAR study of benzimidazole derivatives, the methylfuran-substituted compound 9 demonstrated superior α-amylase inhibition (IC₅₀ = 1.86 ± 0.08 μM) compared with its non-methylated furan counterpart compound 3 (IC₅₀ = 1.91 ± 0.02 μM), a ΔIC₅₀ of −0.05 μM [1]. The methylated analogue also exhibited a more favorable calculated bond energy (−5.07 vs. higher (less favorable) for compound 3) and an additional key interaction with Lys200 in the enzyme active site [1].

α-Amylase inhibition Structure–activity relationship Binding energy

Enhanced Radical Scavenging Capacity of Methylfuran-Containing Analogues Versus Non-Methylated Counterparts

The same methylfuran-bearing benzimidazole derivative (compound 9) showed more potent radical scavenging activity in both ABTS and DPPH assays than its non-methylated analogue (compound 3): ABTS IC₅₀ = 1.37 ± 0.21 μM vs. 1.40 ± 0.08 μM; DPPH IC₅₀ = 1.36 ± 0.09 μM vs. 1.40 ± 0.30 μM [1]. While the absolute differences are small, the trend consistently favors the methylated furan, and the reduced standard deviation in the ABTS assay suggests more reproducible scavenging behavior.

Antioxidant Radical scavenging DPPH ABTS

Defined (3S) Stereochemistry Enables Reproducible Enantioselective Synthesis Versus Racemic or (3R) Forms

(3S)-3-Amino-3-(2-methylfuran-3-yl)propanoic acid possesses a single defined chiral center (C@H, S configuration) confirmed by InChI stereochemical descriptor `/t7-/m0/s1` [1]. In contrast, the racemic mixture (CAS 1506516‑75‑1) contains equal proportions of (3S) and (3R) enantiomers and the (3R) enantiomer (CAS 1366376‑70‑6) has the opposite absolute configuration . Although direct biological activity data for the isolated enantiomers of this specific compound are not publicly available, the well-established principle that opposite enantiomers of β-amino acids exhibit divergent pharmacological profiles—including differences in receptor binding, metabolic stability, and toxicity—means that procurement of the defined (3S) form is essential for reproducible SAR studies.

Chiral purity Enantioselective synthesis Peptidomimetics

Favorable Physicochemical Profile for CNS Drug Design: TPSA, HBD/HBA, and Rotatable Bond Count

The target compound’s computed properties—TPSA = 76.5 Ų, hydrogen bond donors (HBD) = 2, hydrogen bond acceptors (HBA) = 4, rotatable bonds = 3, and molecular weight = 169.18 g·mol⁻¹—all fall within the recommended ranges for CNS drug candidates (TPSA < 90 Ų; HBD ≤ 3; rotatable bonds ≤ 8; MW < 400) [1][2]. The non-methylated analog (3S)-3-amino-3-(furan-3-yl)propanoic acid has an identical TPSA and HBD/HBA profile but a lower molecular weight (155.15 g·mol⁻¹) and lower lipophilicity (XLogP3 −2.9), which may reduce passive CNS penetration relative to the methylated compound [3].

CNS drug design Physicochemical properties Blood–brain barrier permeability

Procurement-Relevant Application Scenarios for (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic Acid


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 169.18 Da, XLogP3 of −2.5, and TPSA of 76.5 Ų, this compound meets fragment-like (Rule of Three) criteria [1]. Its defined (3S) chirality and the 2-methylfuran moiety provide a three-dimensional, sp³-rich scaffold that is underrepresented in commercial fragment libraries. Procurement of this specific enantiopure building block, rather than the racemic or non-methylated analog, ensures that fragment hits can be directly advanced into enantioselective SAR without re-synthesis [1][2].

Peptidomimetic Design Targeting CNS Receptors

The compound’s physicochemical profile (HBD = 2, HBA = 4, TPSA = 76.5 Ų, rotatable bonds = 3) falls within all CNS MPO desirability thresholds [1][2]. The 2-methyl substituent contributes +0.4 XLogP3 units relative to the non-methylated analog, improving predicted passive permeability while maintaining the hydrogen-bonding capacity needed for target engagement [1]. This makes the compound a strategic choice for designing β‑amino acid‑containing peptidomimetics intended for CNS targets such as GABA receptors or glutamate transporters.

Synthesis of Heterocyclic Scaffolds via Furan Functionalization

The electron-rich 2-methylfuran-3-yl ring is amenable to further functionalization through electrophilic aromatic substitution, Diels–Alder cycloaddition, or oxidation reactions [1]. The free amino and carboxylic acid groups allow direct incorporation into amide bond-forming reactions without additional protecting group manipulation steps that would be required with the corresponding amide or ester derivatives. Procurement of the (3S) enantiomer ensures that downstream chiral products retain stereochemical integrity [2].

Kinase Inhibitor or Enzyme Modulator SAR Exploration

In silico and in vitro evidence from structurally related methylfuran-containing compounds demonstrates that the 2-methyl substituent can contribute an additional favorable binding interaction (e.g., with Lys200 in α‑amylase) and improve inhibition IC₅₀ by approximately 0.05 μM compared to the non-methylated furan [1]. Building block procurement of the specific methylfuran‑bearing (3S)‑β‑amino acid enables medicinal chemistry teams to systematically explore whether this SAR translates to their target of interest.

Quote Request

Request a Quote for (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.